molecular formula C14H16N4O3S2 B2797913 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097893-04-2

1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B2797913
CAS No.: 2097893-04-2
M. Wt: 352.43
InChI Key: MQANXULSBYYWJY-UHFFFAOYSA-N
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Description

1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound featuring a thiadiazole ring, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the thiadiazole derivative with piperazine in the presence of a suitable base.

    Sulfonylation: The sulfonyl group is added by reacting the piperazine-thiadiazole intermediate with a sulfonyl chloride derivative.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-acetylphenyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{[4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one: Similar structure but with a different thiadiazole isomer.

    1-(4-{[4-(1,2,4-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one: Another isomer with different biological activity.

Uniqueness

1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities compared to its isomers. The presence of the 1,2,5-thiadiazole ring is particularly significant as it may enhance the compound’s ability to interact with specific biological targets.

Properties

IUPAC Name

1-[4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-11(19)12-2-4-13(5-3-12)23(20,21)18-8-6-17(7-9-18)14-10-15-22-16-14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQANXULSBYYWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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